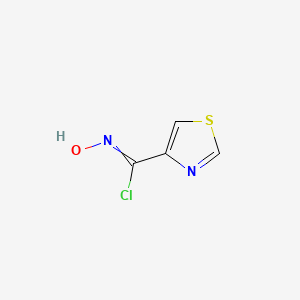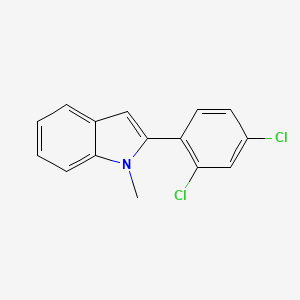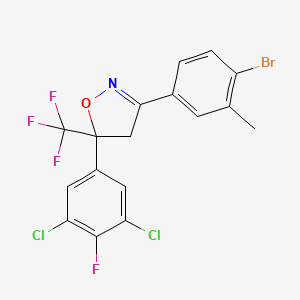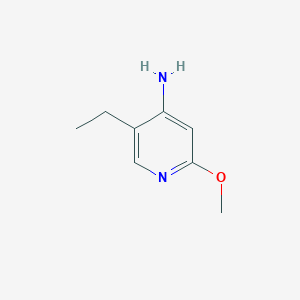
2-Isothiocyanato-3,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-3,6-dimethylpyridine is an organic compound with the molecular formula C8H8N2S It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and methyl groups at the 3- and 6-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3,6-dimethylpyridine typically involves the reaction of 2-amino-3,6-dimethylpyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-3,6-dimethylpyridine+Thiophosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-3,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-3,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-3,6-dimethylpyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity underlies its use in various chemical reactions and potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Isothiocyanatopyridine: Lacks the methyl groups at the 3- and 6-positions.
3-Isothiocyanato-2,6-dimethylpyridine: The isothiocyanate group is at the 3-position instead of the 2-position.
2-Isothiocyanato-4,6-dimethylpyridine: The methyl groups are at the 4- and 6-positions instead of the 3- and 6-positions.
Uniqueness
2-Isothiocyanato-3,6-dimethylpyridine is unique due to the specific positioning of the isothiocyanate and methyl groups, which can influence its reactivity and potential applications. The presence of the methyl groups at the 3- and 6-positions can affect the electronic properties of the pyridine ring, potentially leading to different reactivity compared to other isothiocyanato-substituted pyridines.
Propiedades
Número CAS |
59181-04-3 |
|---|---|
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
2-isothiocyanato-3,6-dimethylpyridine |
InChI |
InChI=1S/C8H8N2S/c1-6-3-4-7(2)10-8(6)9-5-11/h3-4H,1-2H3 |
Clave InChI |
UDRFXVYLZSGCER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)

![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)


![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)





![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)

